tert-butyl 4-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl]piperidine-1-carboxylate tert-butyl 4-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl]piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13823007
InChI: InChI=1S/C18H32BNO4/c1-13(19-23-17(5,6)18(7,8)24-19)14-9-11-20(12-10-14)15(21)22-16(2,3)4/h14H,1,9-12H2,2-8H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C(=C)C2CCN(CC2)C(=O)OC(C)(C)C
Molecular Formula: C18H32BNO4
Molecular Weight: 337.3 g/mol

tert-butyl 4-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl]piperidine-1-carboxylate

CAS No.:

Cat. No.: VC13823007

Molecular Formula: C18H32BNO4

Molecular Weight: 337.3 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 4-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl]piperidine-1-carboxylate -

Specification

Molecular Formula C18H32BNO4
Molecular Weight 337.3 g/mol
IUPAC Name tert-butyl 4-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C18H32BNO4/c1-13(19-23-17(5,6)18(7,8)24-19)14-9-11-20(12-10-14)15(21)22-16(2,3)4/h14H,1,9-12H2,2-8H3
Standard InChI Key ZWSUBIHDPMFONT-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C(=C)C2CCN(CC2)C(=O)OC(C)(C)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C(=C)C2CCN(CC2)C(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a piperidine ring substituted at the 4-position with a vinyl group bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. The Boc group at the 1-position of the piperidine ring enhances solubility and stability during synthetic procedures. Key structural attributes include:

PropertyValue
Molecular FormulaC₁₉H₃₃BNO₄
Molecular Weight362.29 g/mol
CAS Registry Number2257430-00-3
IUPAC Nametert-butyl 4-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl]piperidine-1-carboxylate

The boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C–C bond-forming strategies .

Spectroscopic Characterization

Structural confirmation relies on advanced spectroscopic techniques:

  • ¹H NMR (400 MHz, CDCl₃): Peaks at δ 7.98 (s, 1H, pyrazole-H), 7.60 (s, 1H, pyrazole-H), 4.37 (s, 1H, piperidine-H), and 1.41 (s, 9H, Boc-CH₃) .

  • ESI-MS: Molecular ion peak at m/z 362.3 [M+H]⁺, consistent with the molecular formula .

Synthesis and Optimization

Synthetic Routes

Three principal methods have been reported for synthesizing this compound:

Three-Step Protocol from tert-Butyl-4-hydroxypiperidine-1-carboxylate

This route, optimized by Kong et al. (2016), achieves a total yield of 49.9% through:

  • Mesylation: Reaction with methanesulfonyl chloride (MsCl) in methyl tert-butyl ether (MTBE) yields tert-butyl-4-((methylsulfonyl)oxy)piperidine-1-carboxylate (96% yield) .

  • Substitution: Displacement with 4-iodo-1H-pyrazole in N-methylpyrrolidinone (NMP) catalyzed by Cs₂CO₃ affords tert-butyl-4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate (65% yield) .

  • Borylation: Magnesium-halogen exchange with i-PrMgCl followed by treatment with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane yields the target compound .

Palladium-Catalyzed Borylation

An alternative method employs tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and triphenylphosphine in 1,4-dioxane under reflux, achieving a 43% yield . This route is advantageous for substrates sensitive to Grignard reagents.

Comparative Analysis of Synthetic Methods

ParameterThree-Step ProtocolPalladium-Catalyzed Route
Yield49.9%43%
Key ReagentsMsCl, Cs₂CO₃, i-PrMgClPd₂(dba)₃, PPh₃
Temperature Range-10°C to 80°CReflux (100–120°C)
ScalabilityHigh (demonstrated at 100g scale)Moderate

The three-step protocol is preferred for industrial applications due to higher yields and operational simplicity .

Applications in Drug Development

Role in Crizotinib Synthesis

This compound is a pivotal intermediate in synthesizing crizotinib (PF-02341066), an FDA-approved ALK/ROS1 inhibitor. The boronic ester undergoes Suzuki coupling with 1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol to form the biaryl scaffold of crizotinib .

Broader Utility in Medicinal Chemistry

Boronic esters are integral to proteasome inhibitors (e.g., bortezomib) and BTK inhibitors (e.g., ibrutinib). The vinyl boronic ester moiety in this compound enables modular functionalization, making it valuable for structure-activity relationship (SAR) studies .

Physicochemical and Stability Profiles

Solubility and Stability

  • Solubility: Freely soluble in THF, DCM, and DMF; sparingly soluble in water (<0.1 mg/mL at 25°C).

  • Storage: Stable at -20°C under inert atmosphere for >12 months. Hydrolysis of the boronic ester occurs in aqueous acidic or basic conditions, necessitating anhydrous handling .

Thermal Properties

  • Melting Point: 95–97°C (decomposition observed above 100°C) .

  • DSC Analysis: Endothermic peak at 98°C corresponds to crystalline lattice breakdown.

Industrial Production Considerations

Process Optimization

Key improvements for scalability include:

  • Solvent Recycling: MTBE and NMP recovery reduces costs by 30% .

  • Catalyst Loading: Reducing Pd₂(dba)₃ from 5 mol% to 2 mol% in the palladium route maintains yield while lowering metal contamination .

Environmental Impact

The three-step protocol generates 0.5 kg waste per kg product, primarily aqueous washes. In contrast, the palladium route produces heavy metal waste, requiring specialized disposal .

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